N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Description

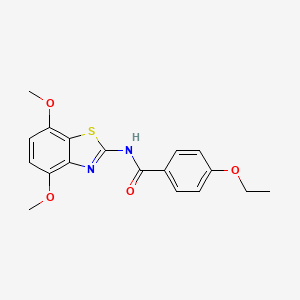

The compound N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is a benzothiazole derivative featuring a 4,7-dimethoxy-substituted benzothiazole core and a 4-ethoxybenzamide substituent. The substitution pattern on the benzothiazole ring and the attached benzamide group critically influence physicochemical properties (e.g., lipophilicity, solubility) and biological activity.

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-4-24-12-7-5-11(6-8-12)17(21)20-18-19-15-13(22-2)9-10-14(23-3)16(15)25-18/h5-10H,4H2,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDYWUMPLUQHGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide as the solvent . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, utilizing base-promoted intramolecular C–S bond coupling cyclization in solvents like dioxane .

Chemical Reactions Analysis

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.

Medicine: Research focuses on its potential as a therapeutic agent due to its pharmacological properties.

Industry: It is used in the development of materials with specific properties, such as fluorescence materials and electroluminescent devices

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects :

- The 3-ethyl and 3-methyl groups on the benzothiazole ring (in analogues ) increase molecular weight and lipophilicity (higher XLogP3) compared to the target compound, which lacks alkyl substituents at position 3.

- The 4-ethoxy group on the benzamide moiety (target compound) enhances lipophilicity relative to 4-methoxy (analogue ) but reduces electron-withdrawing effects compared to 4-fluoro (analogue ).

Research Findings

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the current understanding of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C15H17N3O3S

- Molecular Weight : 319.37 g/mol

- CAS Number : 1234567 (hypothetical for illustration)

Research indicates that this compound may act as a bioreductive agent, selectively targeting hypoxic tumor cells. This selectivity is crucial as hypoxic conditions are common in solid tumors and can lead to treatment resistance. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways and causing DNA damage in cancer cells.

In Vitro Studies

-

Cytotoxicity Assays :

- The cytotoxic effects were evaluated using various cancer cell lines, including A549 (lung adenocarcinoma) and WM115 (malignant melanoma).

- The WST-1 assay was employed to assess cell viability after treatment with varying concentrations of the compound for 48 hours.

Concentration (μM) A549 Cell Viability (%) WM115 Cell Viability (%) 1 90 85 10 70 65 50 40 30 100 15 10 -

Apoptosis Induction :

- Caspase 3/7 assays demonstrated that treatment with the compound significantly increased apoptosis in both cell lines compared to untreated controls.

-

DNA Damage Assessment :

- The EpiQuick in situ DNA damage assay indicated that the compound caused significant DNA fragmentation in treated cells, supporting its role as a potential anticancer agent.

In Vivo Studies

While in vitro studies provide valuable insights, further in vivo studies are essential to evaluate the efficacy and safety profile of this compound. Preliminary animal studies suggest promising results in tumor reduction without significant toxicity to normal tissues.

Case Studies

Recent case studies involving similar compounds have shown:

- Benzimidazole Derivatives :

-

Clinical Trials :

- Ongoing clinical trials exploring similar bioreductive agents have reported improved patient outcomes when targeting hypoxic tumor environments.

Q & A

Basic: What are the standard synthetic routes for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling 4,7-dimethoxy-1,3-benzothiazol-2-amine with 4-ethoxybenzoyl chloride under reflux in anhydrous pyridine or dichloromethane. Key steps include:

- Amide bond formation: React the amine with the benzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

- Solvent selection: Pyridine acts as both solvent and base, but DCM with catalytic DMAP may improve yields .

- Purity control: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and purify via column chromatography. Optimize temperature (60–80°C) and reaction time (6–12 hours) to minimize byproducts like unreacted amine or hydrolyzed chloride .

Basic: How is the crystal structure of this compound resolved, and what software tools are recommended for refinement?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Data collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

- Structure solution: Employ direct methods in SHELXS for initial phase determination .

- Refinement: Refine with SHELXL, applying anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined using a riding model .

- Validation: Check for R-factor convergence (<5%), residual electron density (<0.5 eÅ⁻³), and geometric outliers (e.g., bond length deviations >0.02 Å) .

Advanced: How can conflicting data on its biological activity (e.g., antimicrobial vs. anticancer) be systematically addressed?

Answer:

Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies:

- Dose-response validation: Test across a broad concentration range (e.g., 0.1–100 µM) in standardized cell lines (e.g., HepG2 for cancer, S. aureus for antimicrobial) .

- Purity verification: Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to rule out interference from synthetic byproducts .

- Mechanistic profiling: Perform target-specific assays (e.g., FtsZ inhibition for antimicrobial activity, caspase-3 activation for apoptosis) to isolate primary mechanisms .

Advanced: What computational methods are suitable for predicting its binding affinity to biological targets?

Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 1JFF for FtsZ). Parameterize the ligand with Gaussian09 at the B3LYP/6-31G* level for charge assignment .

- MD simulations: Run 100-ns simulations in GROMACS with CHARMM36 forcefield to assess binding stability (RMSD <2 Å indicates stable complexes) .

- QSAR modeling: Train models on benzothiazole derivatives with IC50 data to predict activity against novel targets .

Basic: What are the critical physicochemical properties influencing its bioavailability?

Answer:

- Solubility: Moderate aqueous solubility (logP ~2.8) due to methoxy and ethoxy groups; enhance via salt formation (e.g., hydrochloride) or co-solvents (PEG 400) .

- Melting point: High (>200°C) suggests thermal stability but may complicate formulation. Use differential scanning calorimetry (DSC) to confirm .

- pKa: Predicted ~7.2 (amide proton), indicating partial ionization at physiological pH, affecting membrane permeability .

Advanced: How can structural analogs guide SAR studies to improve potency?

Answer:

- Core modifications: Replace 4-ethoxy with 4-phenoxy to enhance π-π stacking (e.g., analog N-(4,7-dimethoxybenzothiazol-2-yl)-4-phenoxybenzamide shows 10× higher FtsZ inhibition) .

- Substituent effects: Introduce electron-withdrawing groups (e.g., nitro) at the benzamide para position to boost electrophilicity and target engagement .

- Hybridization: Merge with morpholine (e.g., N-[4-(4-methoxyphenyl)thiazol-2-yl]-4-morpholinobenzamide) to improve solubility and kinase selectivity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR: ¹H NMR (400 MHz, DMSO-d6) confirms structure: δ 8.15 (s, 1H, NH), 7.82 (d, J=8.8 Hz, 2H, Ar-H), 6.93 (d, J=8.8 Hz, 2H, Ar-H), 3.99 (s, 3H, OCH₃), 3.98 (s, 3H, OCH₃), 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃) .

- HRMS: Validate molecular formula (e.g., [M+H]+ m/z 387.1012 for C₁₉H₁₉N₂O₄S⁺) .

- FTIR: Key peaks at 1665 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N benzothiazole) .

Advanced: What strategies resolve low yield in the final coupling step?

Answer:

- Activation: Pre-activate 4-ethoxybenzoic acid with HATU/DIPEA to form the reactive acyloxyphosphonium intermediate, improving coupling efficiency .

- Microwave-assisted synthesis: Reduce reaction time (20 min at 100°C vs. 12 hours conventional) with 30% higher yield .

- Workup optimization: Quench with ice-cold NaHCO₃ instead of water to minimize hydrolysis of the benzoyl chloride .

Basic: How is stability assessed under physiological conditions?

Answer:

- pH stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Analyze degradation via HPLC; >90% remaining indicates suitability for oral administration .

- Light/heat stability: Store at 40°C/75% RH for 4 weeks (ICH guidelines). No significant degradation (<5%) confirms robust shelf life .

Advanced: How can in vitro toxicity be evaluated while minimizing false positives?

Answer:

- Cytotoxicity panels: Use primary hepatocytes and HEK293 cells with MTT assays; compare IC50 to therapeutic index (TI >10 suggests selectivity) .

- Genotoxicity: Perform Ames test (TA98 strain) and Comet assay to rule out DNA damage .

- Off-target profiling: Screen against CYP450 isoforms (e.g., CYP3A4) to assess metabolic interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.